Cas no 80026-09-1 (BENZENAMINE, 2-BROMO-3,4-DICHLORO-)

BENZENAMINE, 2-BROMO-3,4-DICHLORO- Chemical and Physical Properties
Names and Identifiers
-
- BENZENAMINE, 2-BROMO-3,4-DICHLORO-
- 2-Bromo-3,4-dichloroaniline
- E96460
- 80026-09-1
- BSUYELJDMIVIDY-UHFFFAOYSA-N
- SCHEMBL10990892
- MFCD32902978
- CS-0190236
-
- Inchi: InChI=1S/C6H4BrCl2N/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2
- InChI Key: BSUYELJDMIVIDY-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 238.89042Da
- Monoisotopic Mass: 238.89042Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26Ų
BENZENAMINE, 2-BROMO-3,4-DICHLORO- PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR021PR4-5g |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 95% | 5g |
$285.00 | 2025-02-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-100mg |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 100mg |
¥151.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-250mg |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 250mg |
¥315.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-25g |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 25g |
¥6000.00 | 2024-07-28 | |
abcr | AB574886-25g |
2-Bromo-3,4-dichloroaniline; . |
80026-09-1 | 25g |
€841.40 | 2024-08-02 | ||
abcr | AB574886-10g |
2-Bromo-3,4-dichloroaniline; . |
80026-09-1 | 10g |
€453.60 | 2024-08-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-1g |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 1g |
¥504.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-5g |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 5g |
¥2175.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1260906-10g |
2-Bromo-3,4-dichloroaniline |
80026-09-1 | 98% | 10g |
¥3164.00 | 2024-07-28 | |
abcr | AB574886-5g |
2-Bromo-3,4-dichloroaniline; . |
80026-09-1 | 5g |
€289.60 | 2024-08-02 |
BENZENAMINE, 2-BROMO-3,4-DICHLORO- Related Literature
-
1. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
Additional information on BENZENAMINE, 2-BROMO-3,4-DICHLORO-
Recent Advances in the Study of BENZENAMINE, 2-BROMO-3,4-DICHLORO- (CAS: 80026-09-1) and Its Applications in Chemical Biology and Pharmaceutical Research
BENZENAMINE, 2-BROMO-3,4-DICHLORO- (CAS: 80026-09-1) is a halogenated aniline derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its bromo- and dichloro-substituted benzene ring, serves as a versatile intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Recent studies have explored its role in the development of novel drug candidates, particularly in the areas of antimicrobial, anticancer, and anti-inflammatory therapies.
One of the most notable advancements in the study of BENZENAMINE, 2-BROMO-3,4-DICHLORO- is its application in the synthesis of small-molecule inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against tyrosine kinases, which are critical targets in cancer therapy. The researchers utilized computational modeling and high-throughput screening to identify the most promising derivatives, highlighting the compound's potential as a scaffold for drug development.
In addition to its role in drug discovery, BENZENAMINE, 2-BROMO-3,4-DICHLORO- has been investigated for its utility in chemical biology as a probe for studying protein-ligand interactions. A recent study in ACS Chemical Biology reported the use of this compound as a photoaffinity labeling agent, enabling researchers to map binding sites on target proteins with high precision. This approach has provided valuable insights into the mechanisms of action of various bioactive molecules, further underscoring the compound's versatility in research.
The synthesis and optimization of BENZENAMINE, 2-BROMO-3,4-DICHLORO- have also been the focus of recent investigations. Advances in green chemistry have led to the development of more sustainable and efficient synthetic routes for this compound. For example, a 2022 publication in Organic Process Research & Development described a catalytic method that reduces the use of hazardous reagents and minimizes waste generation, aligning with the growing emphasis on environmentally friendly chemical processes.
Despite these promising developments, challenges remain in the widespread application of BENZENAMINE, 2-BROMO-3,4-DICHLORO-. Issues such as solubility, stability, and bioavailability need to be addressed to fully realize its potential in therapeutic settings. Ongoing research aims to overcome these limitations through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate these findings into clinically relevant solutions.
In conclusion, BENZENAMINE, 2-BROMO-3,4-DICHLORO- (CAS: 80026-09-1) represents a valuable tool in both chemical biology and pharmaceutical research. Its diverse applications, from drug discovery to protein interaction studies, highlight its significance in advancing our understanding of complex biological systems and developing new therapeutic agents. Future research will likely focus on optimizing its properties and expanding its utility, paving the way for innovative treatments in various disease areas.
80026-09-1 (BENZENAMINE, 2-BROMO-3,4-DICHLORO-) Related Products
- 62325-32-0(4-Pyridineacetonitrile, 2,3,5,6-tetrafluoro-)
- 1206980-97-3(Methyl 2-(4-chlorophenyl)thiazole-5-carboxylate)
- 2228584-61-8(3-amino-3-4-(1H-pyrazol-1-yl)phenylcyclobutan-1-ol)
- 179400-16-9(5-Methylpyridine-2-sulfonyl chloride)
- 1368062-49-0(1,7-Dibromoisoquinoline)
- 537668-14-7(N-benzyl-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-yl}sulfanyl)acetamide)
- 1213674-68-0((S)-2-METHYL-1-(3-(METHYLSULFONYL)PHENYL)PROPAN-1-AMINE HCL)
- 206761-65-1((+)-4'-Fluorotartranilic Acid)
- 891105-29-6(N-(3-acetylphenyl)-2-{6-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 73434-10-3(2,2-dimethylcyclopropan-1-amine)